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molecular formula C12H10ClNO4 B8710631 2,4-Pentanedione, 3-[(4-chloro-3-nitrophenyl)methylene]- CAS No. 137109-81-0

2,4-Pentanedione, 3-[(4-chloro-3-nitrophenyl)methylene]-

Cat. No. B8710631
M. Wt: 267.66 g/mol
InChI Key: QWLAIFQFBSUBNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05292771

Procedure details

The procedure described in Example 1 was repeated by using 1.85 g of 4-chloro-3-nitrobenzaldehyde and 1.5 g of 2,4-pentanedione. Yield 1.32 g, mp 110°-111° C.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[CH3:13][C:14](=[O:19])[CH2:15][C:16](=[O:18])[CH3:17]>>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[C:15]([C:14](=[O:19])[CH3:13])[C:16](=[O:18])[CH3:17])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
1.85 g
Type
reactant
Smiles
ClC1=C(C=C(C=O)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
CC(CC(C)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(C=C1)C=C(C(C)=O)C(C)=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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